molecular formula C9H8ClNO3S2 B1440675 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS No. 1268334-97-9

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Cat. No. B1440675
M. Wt: 277.8 g/mol
InChI Key: HNBKVHRJMPOBKY-UHFFFAOYSA-N
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Description

The compound “5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with two methyl groups at the 3rd and 5th positions. The 5th position of the isoxazole is also connected to a thiophene ring via a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The sulfonyl chloride group is a good leaving group, making it reactive and likely to undergo substitution reactions .


Chemical Reactions Analysis

As a sulfonyl chloride derivative, this compound would be expected to undergo typical sulfonyl chloride reactions, such as substitution reactions with nucleophiles. The presence of the isoxazole ring may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would make it reactive and possibly susceptible to hydrolysis. The aromatic rings could contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

1. Synthesis of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines

  • Summary of Application: This compound is used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
  • Methods of Application: The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
  • Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

2. Synthesis of Dihydrobenzo Furo [3,2-e]isoxazolo [4,5-b]azepin-5 (5aH)-ones

  • Summary of Application: This compound is used in the synthesis of novel dihydrobenzo furo [3,2-e]isoxazolo [4,5-b]azepin-5 (5aH)-ones .
  • Methods of Application: The compound 1 on treatment with salicyl aldehydes afforded the corresponding nitrostyrylisoxazoles 3, which upon reaction with ethyl bromo acetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates 5 .
  • Results or Outcomes: The synthesized compounds were evaluated for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity. Compounds 6b and 6c exhibited significant antimicrobial activity, potent anti-inflammatory and analgesic activities as that of standard drugs .

3. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines

  • Summary of Application: This compound is used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
  • Methods of Application: The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
  • Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

4. Synthesis and Antimicrobial Activity of Novel Spiro-Isoxazolyl

  • Summary of Application: This compound is used in the synthesis of novel spiro isoxazolyl thiazolidin-4-one[5,5 1]-1,2,4-oxadiazolines .
  • Methods of Application: The reaction of 2 with arylisothiocyanates affords 3-(3,5-dimethyl-4-isoxazolyl)-2-arylimino-1,3-thiazolan-4ones 5. Cycloaddition of 5 with benzonitrile oxides yields novel spiro isoxazolyl thiazolidin-4-one[5,5 1]-1,2,4-oxadiazolines 6 .
  • Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

5. Synthesis of Novel Dihydrobenzofuro

  • Summary of Application: This compound is used in the synthesis of novel dihydrobenzofuro .
  • Methods of Application: The compound is treated with salicyl aldehydes to afford the corresponding nitrostyrylisoxazoles, which upon reaction with ethyl bromo acetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates .
  • Results or Outcomes: The synthesized compounds were evaluated for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity. Some compounds exhibited significant antimicrobial activity, potent anti-inflammatory and analgesic activities as that of standard drugs .

6. Synthesis of Spiro-Isoxazolyl

  • Summary of Application: This compound is used in the synthesis of novel spiro isoxazolyl thiazolidin-4-one[5,5 1]-1,2,4-oxadiazolines .
  • Methods of Application: The reaction of the compound with arylisothiocyanates affords 3-(3,5-dimethyl-4-isoxazolyl)-2-arylimino-1,3-thiazolan-4ones. Cycloaddition of these with benzonitrile oxides yields novel spiro isoxazolyl thiazolidin-4-one[5,5 1]-1,2,4-oxadiazolines .
  • Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Safety And Hazards

Sulfonyl chlorides are generally considered to be hazardous due to their reactivity. They can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The study of this compound could be interesting for the development of new synthetic methodologies, given its complex structure and the presence of reactive functional groups. It could also be of interest in the field of medicinal chemistry, where isoxazole derivatives have been studied for their biological activity .

properties

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBKVHRJMPOBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 6
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

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